molecular formula C17H19NO2 B137497 Methyl 2-amino-2-benzyl-3-phenylpropanoate CAS No. 137582-40-2

Methyl 2-amino-2-benzyl-3-phenylpropanoate

Cat. No.: B137497
CAS No.: 137582-40-2
M. Wt: 269.34 g/mol
InChI Key: INZREICDVRSJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-benzyl-3-phenylpropanoate is an organic compound with the molecular formula C17H19NO2 It is a derivative of phenylalanine and is characterized by the presence of both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-benzyl-3-phenylpropanoate can be synthesized from phenylalanine derivatives. One common method involves the reaction of phenylalanine, N-(diphenylmethylene)-α-(phenylmethyl)-, methyl ester with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as tetrahydrofuran and catalysts like potassium tert-butoxide. The reaction is carried out under a nitrogen atmosphere at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-benzyl-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Methyl 2-amino-2-benzyl-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-benzyl-3-phenylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, making the compound a subject of interest in drug discovery and development .

Properties

IUPAC Name

methyl 2-amino-2-benzyl-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-16(19)17(18,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZREICDVRSJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445477
Record name methyl 2-amino-2-benzyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137582-40-2
Record name methyl 2-amino-2-benzyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-benzyl-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-benzyl-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-2-benzyl-3-phenylpropanoate
Reactant of Route 4
Methyl 2-amino-2-benzyl-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-2-benzyl-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-2-benzyl-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.